![molecular formula C17H15N3O3 B2987523 N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-85-8](/img/structure/B2987523.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and are found in many natural products .
Synthesis Analysis
While specific synthesis information for this compound is not available, indole derivatives can be synthesized through various methods. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2-Methyl-1H-indol-5-yl)methanamine, includes a molecular weight of 160.22 and an empirical formula of C10H12N2 .Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. For example, they have been used in multicomponent reactions to generate complex molecules .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly among indole derivatives. For instance, (2-Methyl-1H-indol-5-yl)methanamine has a molecular weight of 160.22 and an empirical formula of C10H12N2 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to regulate inflammatory markers such as STAT, NF-κB, and TNF-α . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown promise in cancer research. For instance, a compound with a similar structure, induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin . This suggests that “N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” could potentially have similar anticancer properties.
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV properties . While specific studies on “N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide” are not available, the general anti-HIV activity of indole derivatives suggests potential applications in this area.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activities . This suggests potential applications in conditions associated with oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For example, derivatives derived from pyridine and Indole were found to be effective against Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives have also been studied for their antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to block arachidonate binding, thereby inhibiting cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
For example, some indole derivatives have been reported to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α .
Result of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can have a broad range of molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-7-14-8-12(5-6-16(14)19-11)10-18-17(21)13-3-2-4-15(9-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNIMDZBVHNVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

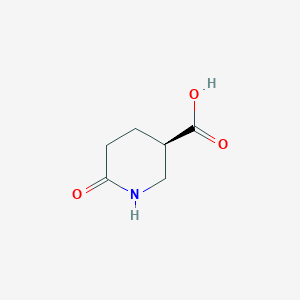
![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)
![(1R,4R)-tert-Butyl N-[4-(quinazolin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2987442.png)
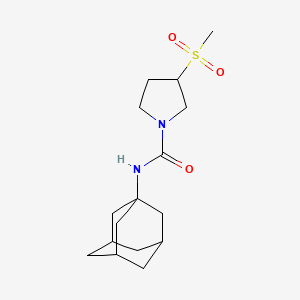

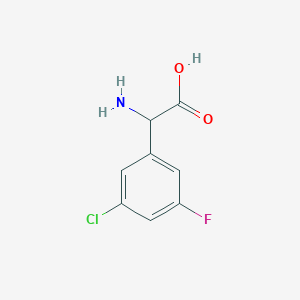

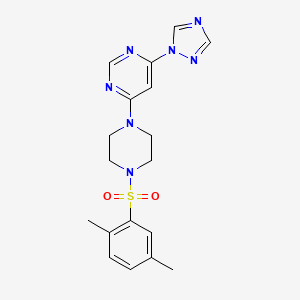
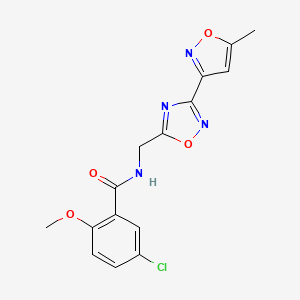
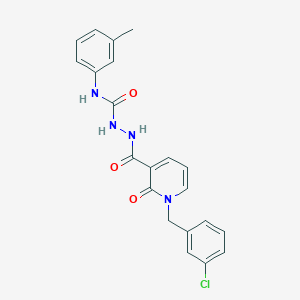
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
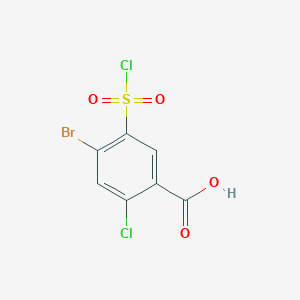
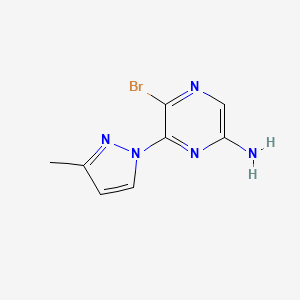
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)